2-(3-(Difluoromethoxy)phenyl)acetaldehyde
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Overview
Description
2-(3-(Difluoromethoxy)phenyl)acetaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(difluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethoxy)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: 2-(3-(Difluoromethoxy)phenyl)acetic acid.
Reduction: 2-(3-(Difluoromethoxy)phenyl)ethanol.
Substitution: 2-(3-(Difluoromethoxy)-4-bromophenyl)acetaldehyde.
Scientific Research Applications
2-(3-(Difluoromethoxy)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of the difluoromethoxy group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
- 2-(3-Fluorophenyl)acetaldehyde
- 2-(3-Chlorophenyl)acetaldehyde
Uniqueness
2-(3-(Difluoromethoxy)phenyl)acetaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,5-6,9H,4H2 |
InChI Key |
DMEIIRHCSYDORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CC=O |
Origin of Product |
United States |
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